4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C23H20N2O5S and its molecular weight is 436.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of novel heterocyclic compounds, including thieno[3,2-d]pyrimidines, has been a subject of interest due to their diverse biological activities. These compounds are synthesized through various chemical reactions, often involving the condensation of amino-thiophene carboxamides with carbonyl compounds to produce tetrahydropyridothienopyrimidine derivatives. Such synthetic pathways are crucial for the development of new drugs and materials with potential applications in medicine and industry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Activity
Compounds structurally related to 4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide have been evaluated for their antimicrobial efficacy. The synthesis of novel derivatives and their antimicrobial activity screening revealed that certain thieno[2,3-d]pyrimidine-6-carboxamides possess significant activity against strains like Proteus vulgaris and Pseudomonas aeruginosa. Such findings indicate the potential of these compounds in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Antineoplastic Properties
Research into the metabolism and disposition of structurally related compounds, such as those containing thieno[2,3-b]pyridine moieties, has shown potential antineoplastic (anti-cancer) properties. These studies provide a foundation for understanding how these compounds are metabolized in the body and their potential pathways for exerting therapeutic effects, especially in accelerating bone-marrow cell formation, which is crucial for cancer treatment (Zhang, Liu, Fan, Fang, Li, & Wang, 2011).
Antiviral Activity
Further investigations into related 2-aryl-2-hydroxyethylamine substituted 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides have unveiled their broad-spectrum antiviral activity against human herpesviruses. These compounds have been identified as potent inhibitors of herpesvirus polymerases, showcasing high specificity and promising therapeutic potential for viral infections (Schnute, Anderson, Brideau, Ciske, Collier, Cudahy, Eggen, Genin, Hopkins, Judge, Kim, Knechtel, Nair, Nieman, Oien, Scott, Tanis, Vaillancourt, Wathen, & Wieber, 2007).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which may be relevant to the synthesis of this compound, involves the transfer of organic groups from boron to palladium .
Result of Action
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which may be involved in the synthesis of this compound, is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-29-15-8-9-18(30-2)16(12-15)24-22(27)19-20(26)21-17(10-11-31-21)25(23(19)28)13-14-6-4-3-5-7-14/h3-12,26H,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBATAATRSWZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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